11-Bromoundec-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromoundec-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to an eleven-carbon chain with a double bond and a carboxylic acid group.
Preparation Methods
The synthesis of 11-Bromoundec-2-enoic acid typically involves the bromination of undecenoic acid. One common method includes the addition of bromine to undecenoic acid in the presence of a solvent like methanol, followed by purification steps to isolate the desired product . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
11-Bromoundec-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The double bond and carboxylic acid group can participate in oxidation and reduction reactions, respectively.
Common reagents used in these reactions include bromine, methanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Bromoundec-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anti-biofilm activities.
Medicine: Research has explored its use in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Bromoundec-2-enoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and double bond allow for various chemical modifications, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These properties enable the compound to exert its effects in different chemical and biological contexts .
Comparison with Similar Compounds
11-Bromoundec-2-enoic acid can be compared with other similar compounds, such as:
11-Bromoundecanoic acid: Lacks the double bond present in this compound, leading to different reactivity and applications.
Undecenoic acid: Lacks the bromine atom, resulting in different chemical properties and uses.
Properties
CAS No. |
183817-66-5 |
---|---|
Molecular Formula |
C11H19BrO2 |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
11-bromoundec-2-enoic acid |
InChI |
InChI=1S/C11H19BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h7,9H,1-6,8,10H2,(H,13,14) |
InChI Key |
PCUCNAKIDGHXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCBr)CCCC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.